molecular formula C11H17N2NaO8Sm B6286248 Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90% CAS No. 1478704-03-8

Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%

Cat. No. B6286248
CAS RN: 1478704-03-8
M. Wt: 478.6 g/mol
InChI Key: UEVXASOSPBZNHF-KLXURFKVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is a chemical compound with the molecular formula C11H15N2O8Sm . It is a white crystal with a molecular weight of 475.59 .


Molecular Structure Analysis

The molecular structure of Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is represented by the formula C11H15N2O8Sm . This indicates that the compound is composed of 11 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 8 oxygen atoms, and 1 samarium atom .


Physical And Chemical Properties Analysis

Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is a white crystal . It has a molecular weight of 475.59 . The specific rotation [a]20/D is 5 degrees (C=1, pH 10.0 Buffer sol.) .

Scientific Research Applications

High-Field NMR Chiral Shift Reagents

Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is utilized as a water-soluble chiral shift reagent in high-field nuclear magnetic resonance (NMR). . The compound’s ability to induce diastereomeric interactions with chiral substrates allows for the resolution of otherwise overlapping NMR signals, facilitating the analysis of complex chiral environments.

Mediator for Organic Electrochemical Reactions

Acting as a mediator in organic electrochemical reactions, this compound can influence the electron transfer processes. It is particularly useful in redox reactions where precise control over the reaction conditions and outcomes is necessary . Its role as a mediator can be pivotal in synthesizing complex organic molecules with high specificity and yield.

Optical Purity Determination

The compound serves as a reagent for the determination of optical purity by NMR. It is used to assess the enantiomeric excess of chiral compounds, which is a vital parameter in the pharmaceutical industry for the production of enantiomerically pure drugs . The determination of optical purity is essential for ensuring the safety and efficacy of chiral pharmaceuticals.

Structural Elucidation of Natural Products

In the field of natural product chemistry, Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) can be used to aid in the structural elucidation of complex organic molecules. By interacting with specific functional groups, it can help in deducing stereochemical configurations and molecular conformations .

Chemical Education and Research

Due to its distinct chemical properties and applications, Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) can be used as a teaching tool in chemical education. It provides a practical example of chiral chemistry and its implications in research and industry .

Development of Novel Chiral Catalysts

Researchers can utilize this compound in the development of novel chiral catalysts. Its chiral framework and metal coordination capabilities may lead to advancements in asymmetric synthesis, which is a key area in the creation of new pharmaceuticals and fine chemicals .

Environmental Chemistry

In environmental chemistry, the compound’s chelating properties can be explored for the removal of specific metal ions from waste streams. Its ability to form stable complexes with various metals can be harnessed for water treatment and purification processes .

properties

IUPAC Name

sodium;2-[[(2S)-1-[bis(carboxymethyl)amino]propan-2-yl]-(carboxymethyl)amino]acetate;samarium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O8.Na.Sm/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;/p-1/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVXASOSPBZNHF-KLXURFKVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Sm]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Sm]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N2NaO8Sm
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)

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